molecular formula C20H19N3O3S B2705264 8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 672949-21-2

8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2705264
CAS No.: 672949-21-2
M. Wt: 381.45
InChI Key: ZPVNGJSECATYIP-UHFFFAOYSA-N
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Description

8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazoquinazolinone core substituted with methoxy and sulfanyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazoquinazolinone core, followed by the introduction of methoxy and sulfanyl substituents. Common reagents used in these reactions include methoxybenzene, methylbenzyl chloride, and sulfur-containing compounds. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the desired quality.

Chemical Reactions Analysis

Types of Reactions

8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazoquinazolinone core can be reduced to form dihydro derivatives.

    Substitution: The sulfanyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the imidazoquinazolinone core can produce dihydro derivatives. Substitution reactions can lead to the formation of various substituted imidazoquinazolinones.

Scientific Research Applications

8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 8,9-dimethoxy-5-[(4-chlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
  • 8,9-dimethoxy-5-[(4-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
  • 8,9-dimethoxy-5-[(4-nitrobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one

Uniqueness

8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is unique due to the presence of the 4-methylbenzyl sulfanyl group, which imparts specific chemical properties and reactivity

Properties

IUPAC Name

8,9-dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-12-4-6-13(7-5-12)11-27-20-21-15-9-17(26-3)16(25-2)8-14(15)19-22-18(24)10-23(19)20/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVNGJSECATYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=O)CN42)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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